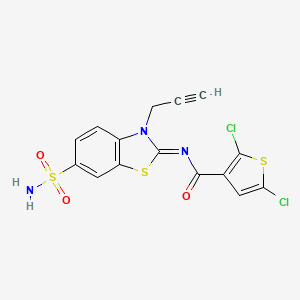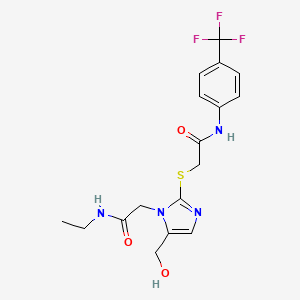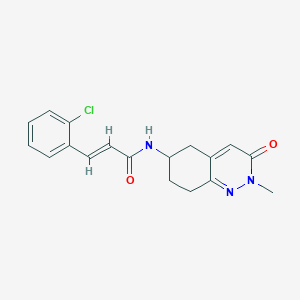![molecular formula C18H18FNO3 B2870109 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-75-7](/img/structure/B2870109.png)
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate, also known as FBOA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
This compound has been studied for its potential as a novel bactericide, particularly against rice bacterial leaf blight and leaf streak. It exhibits considerable inhibition effects with promising half-maximal effective concentration (EC50) values, making it a candidate for further development into antimicrobial agents .
Environmental Degradation Studies
The kinetics of hydrolysis and photolysis of similar fluorobenzyl compounds have been investigated, providing insights into their environmental degradation. Understanding the degradation mechanism can help assess the safety and environmental impact of these compounds .
Synthesis of Antimicrobial Hybrids
Compounds with amine-ester functionality, like the one , have been used to create 1,2,3-triazole hybrids. These hybrids show moderate to excellent antimicrobial activity against various microbial strains, indicating their potential use in creating new antimicrobial drugs .
ADME Profiling for Drug Development
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) profile has been analyzed, suggesting that it has favorable properties for drug development. This analysis is crucial for determining patient compliance and the potential for a compound to become a medicine .
Organophosphorus Poisoning Treatment
Fluorinated compounds derived from similar structures have been explored for their use in treating organophosphorus nerve-agent poisoning. This application is significant for developing antidotes to chemical warfare agents .
Chemical Kinetics and Mechanism Elucidation
The compound’s reaction kinetics can be studied to understand its behavior under different conditions. This information is vital for the synthesis and application of the compound in various fields .
Water Stability and Safety Assessment
Research on the stability of this compound in water environments can contribute to its safety assessment. It’s important to know how the compound behaves in aquatic systems to evaluate its potential risks .
Advanced Material Synthesis
The amine-ester functionality of such compounds can be utilized in the synthesis of advanced materials, such as liquid crystals, nanotubes, and dendrimers. These materials have a wide range of applications in electronics, optics, and biotechnology .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For instance, if it were being used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information on the intended use of this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Propiedades
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-13-2-4-14(5-3-13)10-18(22)23-12-17(21)20-11-15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIUKPPFFZNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)
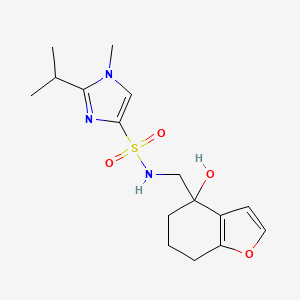
![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)
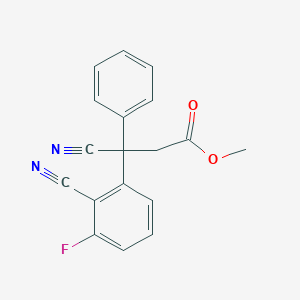
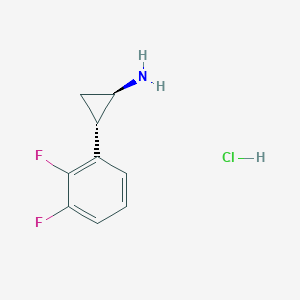
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)

